3-fluoro-5-methyl-N-propylaniline
Overview
Description
3-Fluoro-5-methyl-N-propylaniline, also known as FMPPA, is a fluorinated amine that has been studied for its potential uses in a variety of scientific research applications. This compound has been studied for its ability to act as a catalyst for organic reactions, as an intermediate for drug synthesis, and for its potential as a pharmaceutical drug.
Scientific Research Applications
3-fluoro-5-methyl-N-propylaniline has been studied for its potential uses in a variety of scientific research applications. It has been studied as a catalyst for organic reactions, as an intermediate for drug synthesis, and for its potential as a pharmaceutical drug. Additionally, this compound has been studied for its ability to act as a chiral selector in HPLC, as a ligand for metal-catalyzed reactions, and as a building block for peptide synthesis.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-propylaniline is not fully understood, but it is believed that the compound acts as a catalyst for organic reactions by forming an intermediate complex with the substrate. This intermediate complex then undergoes a series of chemical reactions, resulting in the desired product. Additionally, 3-fluoro-5-methyl-N-propylaniline has been studied for its ability to act as a chiral selector in HPLC, as a ligand for metal-catalyzed reactions, and as a building block for peptide synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-5-methyl-N-propylaniline are not yet fully understood. However, it has been shown to have some potential as a pharmaceutical drug. In particular, this compound has been studied for its potential to act as an anti-inflammatory agent and to act as an inhibitor of certain enzyme systems. Additionally, 3-fluoro-5-methyl-N-propylaniline has been studied for its potential to act as an antidepressant and to act as a vasodilator.
Advantages and Limitations for Lab Experiments
The advantages of using 3-fluoro-5-methyl-N-propylaniline in laboratory experiments include its low cost, its relative stability, and its ability to act as a catalyst for organic reactions. Additionally, this compound has been studied for its potential as a pharmaceutical drug, and its ability to act as a chiral selector in HPLC, as a ligand for metal-catalyzed reactions, and as a building block for peptide synthesis. The main limitation of using 3-fluoro-5-methyl-N-propylaniline in laboratory experiments is its potential toxicity, which has been demonstrated in animal studies.
Future Directions
The future directions for 3-fluoro-5-methyl-N-propylaniline research include further study of its potential as a pharmaceutical drug, its potential as an anti-inflammatory agent, and its potential as an inhibitor of certain enzyme systems. Additionally, further research should be conducted on its ability to act as a chiral selector in HPLC, as a ligand for metal-catalyzed reactions, and as a building block for peptide synthesis. Finally, further research should be conducted on its potential toxicity and its potential to act as a vasodilator.
properties
IUPAC Name |
3-fluoro-5-methyl-N-propylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLBWJFOMDKDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC(=C1)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-5-methyl-N-propylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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